molecular formula C9H13N3O B11771507 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11771507
M. Wt: 179.22 g/mol
InChI Key: MADCNEOCROTZOQ-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-ethylpyridine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization to form the pyrido[4,3-d]pyrimidine core, followed by functionalization to introduce the ethyl group at the desired position .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the pyrido[4,3-d]pyrimidine ring .

Scientific Research Applications

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced immune cell activation and proliferation, making it a potential therapeutic agent for autoimmune diseases and certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its high selectivity and potency as a PI3Kδ inhibitor. This selectivity makes it a promising candidate for therapeutic applications in diseases where PI3Kδ plays a crucial role .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O/c1-2-8-11-7-3-4-10-5-6(7)9(13)12-8/h10H,2-5H2,1H3,(H,11,12,13)

InChI Key

MADCNEOCROTZOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(CNCC2)C(=O)N1

Origin of Product

United States

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